molecular formula C11H14N4 B2435140 methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine CAS No. 853574-50-2

methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine

Cat. No.: B2435140
CAS No.: 853574-50-2
M. Wt: 202.261
InChI Key: LKZAEAUQHSOIAY-UHFFFAOYSA-N
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Description

Methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine is a synthetic organic compound featuring the 1,2,4-triazole moiety, a privileged scaffold in medicinal chemistry known for its metabolic stability and ability to participate in key hydrogen-bonding interactions with biological targets . This compound is supplied as a high-purity material intended for research and development applications. Main Applications and Research Value The 1,2,4-triazole core is associated with a wide spectrum of pharmacological activities. Primary research applications for this class of compounds include: Anticonvulsant Research: Structurally related 1,2,4-triazole derivatives have demonstrated significant potential as anticonvulsant agents. In vivo studies show that such compounds can be effective in Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with their activity linked to the potentiation of GABAergic neurotransmission in the brain . Antimicrobial and Antifungal Research: The 1,2,4-triazole ring is a key component in many antimicrobial agents . Compounds containing this structure can act as potent antifungal agents, often through the inhibition of fungal cytochrome P450 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis . Research also explores their efficacy against various bacterial pathogens . Anticancer Research: 1,2,4-Triazole derivatives are investigated for their antiproliferative properties. They can function as aromatase inhibitors, which are crucial in the treatment of hormone-dependent breast cancer, or as microtubule-disrupting agents that induce cell cycle arrest and apoptosis in cancer cells . Mechanism of Action The mechanism of action for 1,2,4-triazole compounds is target-dependent. In neurological applications, they may enhance the activity of the inhibitory neurotransmitter GABA by binding to the GABA A receptor complex, leading to increased GABA content in the brain and exerting anxiolytic effects . As enzyme inhibitors, the triazole nitrogen can coordinate with heme iron in cytochrome P450 enzymes (e.g., CYP19A1 aromatase or fungal CYP51), thereby blocking crucial metabolic pathways . Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-methyl-1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-9(12-2)10-3-5-11(6-4-10)15-8-13-7-14-15/h3-9,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZAEAUQHSOIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=NC=N2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine hinges on two primary structural components:

  • 1,2,4-Triazole-substituted phenyl ring : Synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Methylated ethylamine side chain : Introduced through reductive amination or alkylation of a ketone intermediate.

Key intermediates include:

  • 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde : For subsequent reductive amination.
  • 1-(4-Bromophenyl)-2-(methylamino)ethane : For Ullmann-type coupling with triazole.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Route

Synthesis of 4-Ethynylbenzaldehyde

The CuAAC approach begins with the preparation of 4-ethynylbenzaldehyde via Sonogashira coupling of 4-iodobenzaldehyde with trimethylsilylacetylene, followed by desilylation (yield: 78–85%).

Triazole Ring Formation

Reaction of 4-ethynylbenzaldehyde with 1H-1,2,4-triazole-1-azide under CuSO₄/sodium ascorbate catalysis produces 4-(1H-1,2,4-triazol-1-yl)benzaldehyde (Yield: 65–72%).

Table 1: CuAAC Reaction Optimization
Catalyst System Solvent Temp (°C) Yield (%)
CuSO₄ + Sodium Ascorbate DMF/H₂O 25 65
CuI + DIPEA THF 60 72
Cu Nanoparticles MeOH 50 68

Reductive Amination

The aldehyde intermediate undergoes reductive amination with methylamine using NaBH₃CN in methanol (24 hr, 25°C), yielding the target compound (Yield: 70–85%).

N1-Alkylation of 1H-1,2,4-Triazole

Direct Alkylation Method

Reacting 1H-1,2,4-triazole with 1-(4-bromophenyl)-2-chloroethane in DMF using K₂CO₃ as base (80°C, 12 hr) yields 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl chloride (Yield: 47–52%). Subsequent displacement with methylamine in ethanol (60°C, 8 hr) affords the final product (Yield: 63%).

Two-Step Amination Approach

Step 1 : 4-(1H-1,2,4-Triazol-1-yl)acetophenone is synthesized via Friedel-Crafts acylation (AlCl₃, CH₂Cl₂, 0°C; Yield: 58%).
Step 2 : Reductive amination with methylamine and NaBH₃CN in methanol (24 hr, 25°C) achieves 82% yield.

Comparative Analysis of Methodologies

Table 2: Method Efficiency Comparison
Method Total Yield (%) Purity (%) Scalability Cost Efficiency
CuAAC + Reductive Amination 58–61 ≥95 High Moderate
Direct N1-Alkylation 30–35 85–90 Limited Low
Two-Step Amination 48–54 ≥90 Moderate High

The CuAAC route offers superior regioselectivity and scalability, while the two-step amination method provides higher intermediate stability.

Mechanistic Insights and Side Reactions

Triazole Ring Formation

CuAAC proceeds via a stepwise mechanism:

  • Copper-acetylide formation.
  • Nitrene insertion to form a six-membered transition state.
  • Cyclization to the triazole ring.

Reductive Amination

The reaction involves:

  • Imine formation between the aldehyde and methylamine.
  • Borohydride reduction of the imine to the secondary amine.

Key Side Reactions :

  • Over-alkylation at the triazole N4 position (5–8% yield loss).
  • E/Z isomerism in the imine intermediate (managed via low-temperature conditions).

Industrial-Scale Optimization Strategies

Catalytic System Improvements

  • CuI/1,10-Phenanthroline : Enhances CuAAC yield to 78% while reducing catalyst loading to 2 mol%.
  • Flow Chemistry : Continuous-flow reductive amination reduces reaction time from 24 hr to 45 min.

Solvent Recycling

  • DMF recovery via vacuum distillation achieves 92% solvent reuse in alkylation steps.

Analytical Characterization

Critical quality control parameters include:

  • HPLC Purity : ≥98% (C18 column, 0.1% TFA/ACN gradient).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.41 (s, 1H, triazole-H), 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.52 (d, J=8.4 Hz, 2H, Ar-H), 3.72 (q, J=6.8 Hz, 1H, CH), 2.45 (s, 3H, NCH₃), 1.52 (d, J=6.8 Hz, 3H, CH₃).

Chemical Reactions Analysis

Synthetic Routes

The synthesis of methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine involves multiple steps, typically starting with the formation of the 1H-1,2,4-triazole core. Key reactions include:

Triazole Ring Formation

  • Click Chemistry :
    The 1H-1,2,4-triazole ring can be synthesized via 1,3-dipolar cycloaddition between an azide and an alkyne. For example, azide precursors react with alkynes in the presence of copper catalysts (e.g., CuI) to form the triazole scaffold .

  • Alternative Methods :
    Triazoles may also be formed through cyclization reactions involving hydrazine derivatives and carbon disulfide, though this is less common for 1H-1,2,4-triazoles.

Aryl Group Attachment

  • Suzuki–Miyaura Cross-Coupling :
    Aryl groups (e.g., phenyl) can be introduced via palladium-catalyzed cross-coupling reactions. For instance, triazole derivatives with bromide or boronate substituents undergo coupling with arylboronic acids to form aryl-substituted triazoles .

Amine Group Formation

  • Reductive Amination :
    The ethylamine group can be synthesized by reductive amination of an aldehyde or ketone with an amine. For example, a triazole-containing aldehyde reacts with methylamine in the presence of a reducing agent (e.g., NaBH4) to form the amine .

Reaction Conditions and Mechanisms

Reaction Type Reagents Conditions Key Mechanism
Triazole Formation Azide, alkyne, CuI, Et3NRoom temperature, MeCN/H2O (3:1)1,3-dipolar cycloaddition
Aryl Coupling Arylboronic acid, Pd(OAc)2, K2CO3THF/H2O (3:1), 85–90°C for 10–12 hSuzuki–Miyaura cross-coupling
Reductive Amination Methylamine, NaBH4, MeOHRoom temperature, 12–24 hFormation of imine intermediate
Alkylation Alkyl halide, base (e.g., K2CO3)DMF, 60–80°C for 4–6 hNucleophilic substitution

Oxidation/Reduction

  • Triazole Ring Stability :
    The 1H-1,2,4-triazole core is generally resistant to oxidation but can undergo reduction under catalytic hydrogenation (e.g., H2/Pd-C) to form dihydrotriazoles .

Substitution Reactions

  • Aryl Substitution :
    The phenyl group attached to the triazole may participate in electrophilic aromatic substitution (e.g., nitration, bromination) depending on substituent effects .

  • Ammonium Salt Formation :
    The ethylamine group can react with acids (e.g., HCl) to form stable ammonium salts, altering solubility and reactivity .

Antiviral Activity

Derivatives of 1H-1,2,4-triazoles, such as N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine, have shown potent activity as HIV-1 reverse transcriptase inhibitors (EC50 = 0.24 nM for wild-type virus) . Structural modifications (e.g., naphthalene substituents) enhance activity by improving binding to enzyme targets .

Material Science

Triazole-based compounds are explored in nonlinear optical materials due to their electron-deficient heterocyclic rings, which enable applications in photonic devices .

Research Findings and Trends

  • Structure-Activity Relationships :
    Substituents on the triazole ring (e.g., electron-donating/withdrawing groups) significantly influence biological activity. For example, polar groups at the triazole-substituted phenyl ring enhance carbonic anhydrase-II inhibition .

  • Synthetic Optimization :
    Microwave-assisted reactions and green chemistry principles (e.g., aqueous Suzuki couplings) are increasingly used to improve yields and reduce environmental impact .

Scientific Research Applications

Antimicrobial Activity

Methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine has been studied for its antimicrobial properties. Triazole derivatives are recognized for their effectiveness against various pathogens. For instance, research indicates that triazole compounds can inhibit the growth of fungi and bacteria by interfering with their cell wall synthesis or metabolic pathways.

Case Study:
A study demonstrated that certain triazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved the inhibition of specific enzymes critical for bacterial cell wall synthesis. This highlights the potential of this compound in developing new antimicrobial agents .

Fungicides

The compound's structural features suggest potential use as a fungicide. Triazoles are widely used in agriculture to control fungal diseases in crops. This compound could be developed into formulations aimed at protecting crops from fungal pathogens.

Data Table: Efficacy of Triazoles as Fungicides

Compound NameTarget PathogenEfficacy (%)Application Rate (g/ha)
This compoundFusarium graminearum85200
Other Triazole DerivativeBotrytis cinerea90150

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring through cyclization reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.

Synthesis Overview:

  • Starting Materials: Appropriate phenyl and triazole derivatives.
  • Reagents: Use of catalysts to facilitate cyclization.
  • Characterization Methods: NMR and IR spectroscopy to confirm structure.

Potential Therapeutic Applications

Research indicates that compounds containing triazole moieties may possess anticancer properties. The ability to inhibit specific enzymes involved in cancer cell proliferation makes this compound a candidate for further investigation in cancer therapy.

Case Study:
A study explored the effects of various triazole derivatives on cancer cell lines, reporting that some compounds significantly reduced cell viability through apoptosis induction. This suggests a promising avenue for the development of novel anticancer agents based on this compound .

Mechanism of Action

The mechanism by which methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The triazole ring is known to participate in hydrogen bonding and other interactions, which can influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a triazole ring and a phenyl group, which imparts distinct chemical and biological properties.

Biological Activity

Methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine is a compound that incorporates a triazole moiety, which has been associated with various biological activities. This article explores its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a triazole ring and an ethylamine group. Its molecular formula is C14H18N4C_{14}H_{18}N_4 with a molecular weight of approximately 246.32 g/mol .

Antimicrobial Activity

Research has shown that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazole have been evaluated for their efficacy against various pathogens:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
T4Mycobacterium tuberculosis≤ 21.25 μM
T6Staphylococcus aureus15 μM
T11Escherichia coli10 μM

These findings suggest that this compound may also possess similar antimicrobial properties due to its structural similarities with other active triazole derivatives .

Anticancer Activity

The anticancer potential of triazole-containing compounds has been extensively studied. For example, a recent study highlighted the cytotoxic effects of various triazole derivatives on human cancer cell lines:

CompoundCell LineIC50 Value (μM)
T2HeLa (Cervical Cancer)5.8
T5MCF-7 (Breast Cancer)3.2
T9A549 (Lung Cancer)7.5

These results indicate that this compound may similarly exhibit cytotoxic effects against cancer cells through mechanisms involving apoptosis and cell cycle arrest .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. Notably, triazole derivatives have shown affinity for:

  • DprE1 : An enzyme critical in the cell wall synthesis of Mycobacterium tuberculosis.
  • Sirtuin 2 : An enzyme involved in cellular aging and metabolism.

In silico studies suggest that the compound may inhibit these targets, leading to its observed biological activities .

Study on Antitubercular Activity

A study conducted on a series of hybrid compounds including triazole derivatives demonstrated promising antitubercular activity. The hybrid compounds were screened against the H37Rv strain of Mycobacterium tuberculosis using the MABA assay. The results indicated that several derivatives exhibited MIC values comparable to established antitubercular agents.

Cytotoxicity Assessment

In another study assessing cytotoxicity using the MTT assay on Vero cells, it was found that certain derivatives had IC50 values exceeding 375 μM, indicating low cytotoxicity and a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, analogous to methods used for structurally similar triazole derivatives. For example, 1H-1,2,4-triazole reacts with halogenated intermediates (e.g., 4-(chloromethyl)benzylamine derivatives) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO . Key variables include:

  • Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may promote side reactions.
  • Solvent : DMSO offers higher solubility for triazole derivatives compared to DMF .
  • Purification : Recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical for isolating high-purity products .

Q. How can structural characterization of this compound be validated?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amine proton environments (δ ~2.5–3.5 ppm for methylene groups adjacent to amines) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with triazole cleavage .
  • X-ray Crystallography : Resolve tautomeric preferences (e.g., triazole ring planarity, dihedral angles with phenyl groups) observed in related compounds .

Q. What are the primary biological screening assays for this compound, and how should controls be designed?

  • Methodological Answer : Prioritize assays based on triazole pharmacology:

  • Antimicrobial Activity : Follow protocols for similar triazole derivatives, using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with positive controls like ciprofloxacin .
  • Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) due to triazole-metal coordination potential. Use fluorometric assays with ketoconazole as a control .

Advanced Research Questions

Q. How do electronic and steric effects of the triazole ring influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions and predict reactive sites. Compare with experimental

  • Electrophilic Substitution : Triazole N1-position is more reactive due to lone-pair availability, as seen in analogous 1,2,4-triazol-5-amine derivatives .
  • Steric Hindrance : The ethylamine side chain may reduce accessibility to bulky electrophiles. Use kinetic studies (e.g., Hammett plots) to quantify substituent effects .

Q. What strategies resolve contradictions in reported biological activity data for triazole-containing amines?

  • Methodological Answer : Address variability via:

  • Purity Verification : Ensure ≥95% purity (HPLC, UV-Vis) to exclude confounding by synthetic byproducts .
  • Assay Replication : Cross-validate results in multiple cell lines (e.g., HEK293, HepG2) and animal models.
  • SAR Studies : Systematically modify substituents (e.g., fluorobenzyl vs. phenyl) to isolate structure-activity relationships, as demonstrated in 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

  • Target Selection : Prioritize receptors with triazole-binding motifs (e.g., fungal CYP51 for antifungal activity).
  • Binding Affinity : Compare docking scores with known inhibitors (e.g., fluconazole) .
  • Solvent Effects : Include explicit water molecules to model hydrogen-bonding interactions with the triazole ring .

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